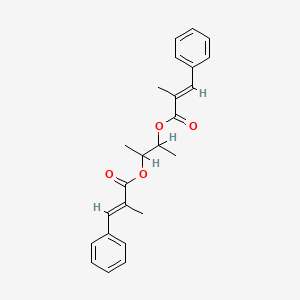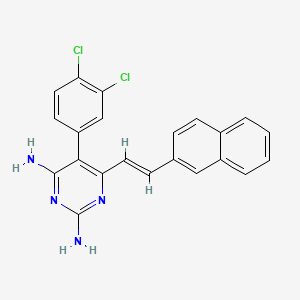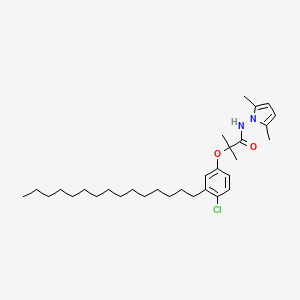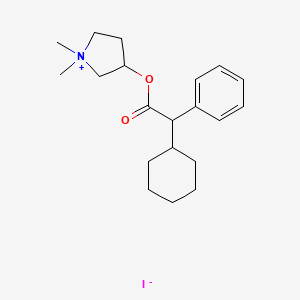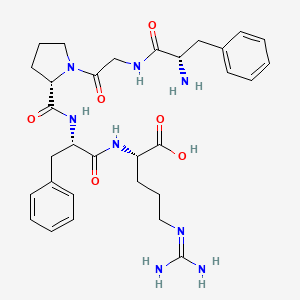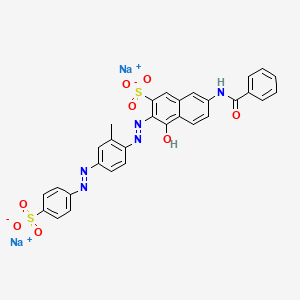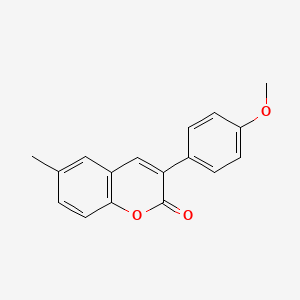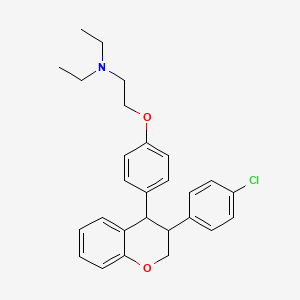
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydrobenzopyran ring, and a triethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine typically involves multiple steps. One common method includes the following steps:
Formation of the dihydrobenzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction using a chlorobenzene derivative.
Attachment of the triethylamine moiety: This can be done through a nucleophilic substitution reaction where a triethylamine derivative reacts with a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydrobenzopyran ring to a fully saturated benzopyran ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzopyran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.
Chlorpheniramine: An antihistamine with a similar structure but different pharmacological effects.
p-Chlorophenyl 2,3-epoxypropyl ether: A compound with a similar chlorophenyl group but different functional groups.
Uniqueness
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is unique due to its combination of a dihydrobenzopyran ring and a triethylamine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
102433-85-2 |
|---|---|
Fórmula molecular |
C27H30ClNO2 |
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
2-[4-[3-(4-chlorophenyl)-3,4-dihydro-2H-chromen-4-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C27H30ClNO2/c1-3-29(4-2)17-18-30-23-15-11-21(12-16-23)27-24-7-5-6-8-26(24)31-19-25(27)20-9-13-22(28)14-10-20/h5-16,25,27H,3-4,17-19H2,1-2H3 |
Clave InChI |
GKWHEBWKJBRTCY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2C(COC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


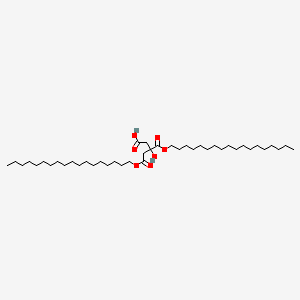
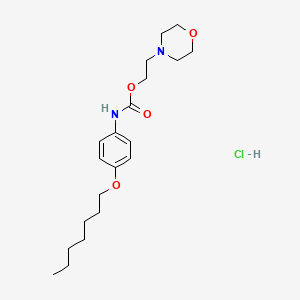
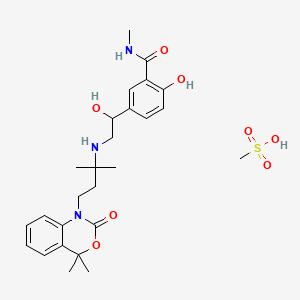
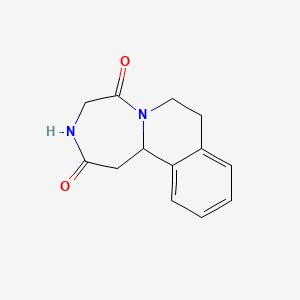
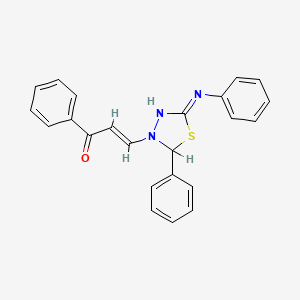
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
